2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Description
Properties
IUPAC Name |
2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-7-5-8(2)11(13(16)17)9-6-14(3,4)12(15)10(7)9/h5H,6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZOOTNYAOKYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352476 | |
| Record name | 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23342-32-7 | |
| Record name | 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Friedel-Crafts Acylation
One of the primary methods for synthesizing 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves Friedel-Crafts acylation. This method can be summarized as follows:
-
- 2-bromobenzyl bromide
- Diethyl malonate
- Sodium hydroxide
-
- Under ice-water bath conditions, condense 2-bromobenzyl bromide with diethyl malonate.
- Hydrolyze the resulting product using sodium hydroxide.
- Decarboxylate the product at high temperature (approximately 165 °C).
- Perform a Friedel-Crafts acylation reaction followed by a reaction with cuprous cyanide to yield the desired compound.
This method has been documented in various studies and patents, showcasing its effectiveness in producing high yields of the target compound.
Method 2: Hydroboration and Reduction
Another approach involves hydroboration followed by reduction:
-
- 2-bromobenzaldehyde
- Diethyl malonate
- Sodium borohydride
-
- Condense the starting materials under specific conditions (e.g., using piperidine as a catalyst).
- Reduce the intermediate using sodium borohydride.
- Hydrolyze and decarboxylate as described in Method 1.
This method also leads to the formation of the desired compound with good efficiency and has been referenced in organic synthesis literature.
Method 3: Alternative Synthetic Routes
Several alternative synthetic routes have been explored in the literature:
- Method Description :
- Utilizing different starting materials such as isopropylidene malonate or variations of benzyl derivatives can yield different intermediates.
- These methods often involve similar steps of condensation, hydrolysis, decarboxylation, and acylation.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method:
| Method | Starting Material | Key Steps | Yield Efficiency |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-bromobenzyl bromide | Condensation, Hydrolysis, Decarboxylation | High |
| Hydroboration and Reduction | 2-bromobenzaldehyde | Condensation, Reduction, Hydrolysis | Moderate to High |
| Alternative Synthetic Routes | Isopropylidene malonate variants | Varies by route; generally similar to above | Variable |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Esterification: Alcohols (methanol, ethanol), acid catalysts (sulfuric acid).
Major Products
Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alcohol.
Substitution: Halogenated or nitrated derivatives.
Esterification: Esters of the carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that compounds similar to 2,2,5,7-tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. For instance, studies have shown that derivatives of this compound can effectively scavenge free radicals and reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential as a therapeutic agent for inflammatory diseases .
Agricultural Science Applications
Herbivore Resistance
In agricultural research, this compound has been explored for its role in enhancing plant resistance to herbivores. The compound's unique structure may contribute to the production of secondary metabolites that deter herbivory, thus improving crop resilience and yield .
Pesticide Development
The synthesis of this compound has led to the development of novel pesticides. Its efficacy against specific pests was evaluated in various field trials, showing promising results in reducing pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials . The incorporation of this compound into polymer matrices can lead to materials with tailored functionalities suitable for various applications such as coatings and composites.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant activity of similar compounds revealed that they could significantly reduce oxidative stress markers in human cell lines. The results indicated a dose-dependent response where higher concentrations led to greater reductions in reactive oxygen species (ROS) levels .
Case Study 2: Agricultural Efficacy
Field trials assessing the herbivore resistance properties of crops treated with derivatives of this compound showed a marked decrease in pest damage over a growing season. These trials highlighted the potential for integrating such compounds into sustainable agricultural practices .
Case Study 3: Polymer Development
Research on the use of this compound in polymer synthesis demonstrated that incorporating it into polycarbonate matrices improved impact resistance and thermal properties. This advancement suggests new avenues for creating durable materials for industrial applications .
Mechanism of Action
The mechanism of action of 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (synonymous with 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid)
- CAS No.: 56461-20-2
- Molecular Formula : C₁₀H₈O₃
- Molecular Weight : 176.17 g/mol
- Synonyms: Indanone-4-carboxylic acid, 1-Indanone-4-carboxylic acid .
Structural Features :
The compound consists of a bicyclic indene scaffold with a ketone group at position 1 and a carboxylic acid substituent at position 4. The 2,2,5,7-tetramethyl variant introduces methyl groups at positions 2, 5, and 7, enhancing steric bulk and altering electronic properties .
Applications :
Primarily used in medicinal chemistry and organic synthesis as a building block for complex molecules. Its ketone and carboxylic acid functionalities enable participation in condensation, esterification, and nucleophilic addition reactions .
Table 1: Key Structural and Physical Properties
Key Differences and Implications :
Positional Isomerism :
- The 4-carboxylic acid derivative (56461-20-2) exhibits distinct reactivity compared to the 5-carboxylic isomer (60031-08-5). For example, the proximity of the ketone (C1) and carboxylic acid (C4) in 56461-20-2 facilitates intramolecular hydrogen bonding, enhancing stability in polar solvents . In contrast, the 5-carboxylic isomer (60031-08-5) shows higher acidity due to resonance stabilization between C3-ketone and C5-acid .
Functional Group Variations: Brominated Derivative (6-Bromo-): Introduction of bromine at C6 increases molecular weight (255.07 g/mol) and alters electronic density, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) . Non-Ketone Analog (4044-54-6): Absence of the ketone group reduces electrophilicity, limiting its utility in nucleophilic additions but enhancing stability under basic conditions .
Extended Ring Systems :
- The tetracyclic 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (3470-46-0) has a larger conjugated system, leading to redshifted UV absorption (λmax ~280 nm) compared to the tricyclic 56461-20-2 (λmax ~260 nm) .
Research Findings :
- Pharmacological Activity: Derivatives of 56461-20-2 have shown potent antitubercular activity (MIC ≤0.5 µg/mL) when conjugated with quinoline moieties, outperforming analogs like 4044-54-6, which lack the ketone group .
- Thermal Stability: The methyl-substituted variant (2,2,5,7-tetramethyl) exhibits higher thermal stability (decomposition at 220°C) compared to the non-methylated parent compound (decomposition at 190°C) due to steric protection .
Biological Activity
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 1023480-06-9) is a compound with notable biological activity. This article explores its synthesis, properties, and biological effects based on diverse research findings.
The molecular formula of this compound is C14H17NO2. Its molecular weight is approximately 231.29 g/mol. The compound exhibits the following predicted properties:
| Property | Value |
|---|---|
| Boiling Point | 320.0 ± 42.0 °C |
| Density | 1.129 ± 0.06 g/cm³ |
| pKa | 15.57 ± 0.40 |
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired product. While detailed synthetic routes are not extensively documented in the available literature, similar compounds have been synthesized using methods involving cyclization and functional group modifications.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals in biological systems.
Antimicrobial Properties
Studies have demonstrated that derivatives of indene carboxylic acids possess antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and food preservation.
Neuroprotective Effects
There is emerging evidence suggesting that compounds within this chemical class may exert neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer's disease.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various indene derivatives, including those structurally similar to our compound. The results indicated a strong correlation between structural features and antioxidant activity, highlighting the potential of these compounds in therapeutic applications against oxidative stress-related diseases .
- Antimicrobial Testing : In a comparative study on antimicrobial activity, derivatives of indene were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased efficacy significantly compared to standard antibiotics .
- Neuroprotective Mechanisms : Research investigating the neuroprotective potential of indene derivatives found that specific compounds could reduce neuronal apoptosis in vitro by modulating oxidative stress pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid in laboratory settings?
- Methodology :
- Cyclization with acidic catalysts : Reacting substituted indene precursors with acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) under reflux conditions to form the tetramethyl-indene-carboxylic acid backbone .
- Condensation reactions : Refluxing 3-formyl-indene derivatives with thiazolidinone or thiazole intermediates in acetic acid with sodium acetate as a base catalyst (e.g., 3–5 hours at 100°C) to introduce functional groups .
- Recrystallization : Purify the crude product using acetic acid or DMF/acetic acid mixtures to achieve >95% purity .
Q. What safety precautions should be observed when handling this compound?
- Critical Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P271) .
- Fire hazards : Avoid open flames, sparks, or high temperatures (P210, P220) due to potential flammability .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation (P233, P235) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- FTIR : Confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups via peaks at ~1700 cm⁻¹ and 2500–3300 cm⁻¹, respectively .
- NMR : Analyze ¹H and ¹³C spectra for methyl group multiplicity (δ 1.2–1.5 ppm) and indene ring protons (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can dynamic kinetic resolution (DKR) be applied to synthesize enantiomerically pure derivatives of this compound?
- Methodology :
- Enzymatic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze ester derivatives of the compound, coupled with a racemization catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) to achieve >95% enantiomeric excess (ee) .
- Process optimization : Monitor reaction progress via chiral HPLC and adjust temperature (25–40°C) to balance enzyme activity and racemization rates .
Q. What strategies are effective in resolving contradictory data in the synthesis and analysis of this compound?
- Approaches :
- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC purity vs. NMR integration) .
- Controlled experiments : Isolate intermediates (e.g., via column chromatography) to identify side products or degradation pathways .
- Member checking : Share analytical data with collaborators to confirm interpretations, reducing bias in spectral assignments .
Q. What are the potential applications of this compound in pharmaceutical research?
- Research Directions :
- Enzyme inhibition : The indene-carboxylic acid scaffold shows promise as a lead structure for peptidyl-prolyl isomerase (PPIase) inhibitors, with derivatives achieving IC₅₀ values in the nanomolar range .
- Drug delivery : Functionalize the carboxylic acid group to create prodrugs (e.g., ester or amide derivatives) for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
